Bienvenue dans la boutique en ligne BenchChem!

3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

GPR35 Orphan GPCR Antagonist screening

3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (CAS 873671-66-0) is a synthetic small-molecule benzenesulfonamide derivative bearing a 3-ethoxy-4-fluoro substitution pattern on the phenyl ring and an N-linked 3-(1H-imidazol-1-yl)propyl side chain. Its molecular formula is C₁₄H₁₈FN₃O₃S with a molecular weight of 327.38 g/mol.

Molecular Formula C14H18FN3O3S
Molecular Weight 327.38g/mol
CAS No. 873671-66-0
Cat. No. B494994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
CAS873671-66-0
Molecular FormulaC14H18FN3O3S
Molecular Weight327.38g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F
InChIInChI=1S/C14H18FN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3
InChIKeyXACQPXLIMBCOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (CAS 873671-66-0): Compound Identity, Physicochemical Profile, and Procurement Context


3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (CAS 873671-66-0) is a synthetic small-molecule benzenesulfonamide derivative bearing a 3-ethoxy-4-fluoro substitution pattern on the phenyl ring and an N-linked 3-(1H-imidazol-1-yl)propyl side chain . Its molecular formula is C₁₄H₁₈FN₃O₃S with a molecular weight of 327.38 g/mol. Computed physicochemical descriptors include a calculated logP (clogP) of 0.80, a topological polar surface area (TPSA) of 88.16 Ų, six hydrogen-bond acceptors, two hydrogen-bond donors, and four rotatable bonds; it complies with Lipinski's Rule of Five [1]. The compound has been catalogued in the European Chemical Biology Database (ECBD) as entry EOS90530 and subjected to at least one primary biological assay [1]. Despite its structural membership in the biologically active benzenesulfonamide-imidazole hybrid class, direct primary literature reporting quantitative pharmacological data for this specific compound remains extremely scarce [2].

Why 3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide Cannot Be Casually Substituted by In-Class Benzenesulfonamide-Imidazole Analogs


Benzenesulfonamide-imidazole hybrids constitute a pharmacologically pleiotropic class in which subtle alterations to the benzene ring substitution pattern, the imidazole N-substitution, and the alkyl linker length can produce profound and often non-linear shifts in target engagement, selectivity, and even the direction of biological effect [1]. The 3-ethoxy-4-fluoro substitution on the phenyl ring of the target compound is structurally distinct from the 4-chloro, 3,4-dichloro, 2-methoxy, or 3-methyl patterns that dominate the most extensively characterized anticancer and anti-infective members of this class [2]. Furthermore, the three-carbon propyl linker separating the imidazole and sulfonamide moieties places the compound in a tether-length regime that has been explicitly shown to confer substantially weaker histamine H3 receptor binding compared to four- and five-carbon homologs [1]. A direct biological assay in the ECBD database confirms that this specific compound is inactive as a GPR35 antagonist (IC₅₀ > 100 µM), whereas structurally unrelated GPR35 tool compounds such as CID2745687 achieve low nanomolar potency [3]. These observations collectively demonstrate that generic substitution within this compound class is likely to produce qualitatively different pharmacological profiles, undermining experimental reproducibility and procurement decision-making if the specific substitution pattern and linker length are not tightly controlled.

Quantitative Differentiation Evidence for 3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide Versus Closest Analogs and Pharmacological Baseline Compounds


GPR35 Antagonism: Target Compound Is Inactive (IC₅₀ > 100 µM) Versus the Reference Antagonist CID2745687 (Ki = 12.8 nM, IC₅₀ = 160 nM)

In a BRET-based GPR35 antagonism assay employing a SPASM sensor format with 300 µM zaprinast as agonist, the target compound (ECBD entry EOS90530) was classified as inactive, meaning its IC₅₀ exceeded 100 µM—the predefined inactivity threshold for this assay platform [1]. By contrast, the reference GPR35 antagonist CID2745687 (CAS 264233-05-8) exhibits a Ki of 12.8 nM against GPR35 and an IC₅₀ of approximately 160 nM for blocking zaprinast-mediated receptor activation in a dynamic mass redistribution assay [2]. This represents a greater than 625-fold difference in potency at the lower bound (100 µM vs. 160 nM) and a greater than 7,800-fold difference relative to the binding Ki.

GPR35 Orphan GPCR Antagonist screening BRET assay Inflammatory bowel disease

Histamine H3 Receptor Binding: Propyl Linker Series (3-Carbon) Shows Considerably Weaker Affinity Compared to Butyl and Pentyl Homologs

Wolin et al. (1998) systematically synthesized and evaluated sulfonamide derivatives of 4(5)-(ω-aminoalkyl)-1H-imidazoles with alkyl chain lengths of three, four, and five carbon atoms for H3 receptor binding affinity. Good to moderate binding affinities were observed for several butyl (4-carbon) and pentyl (5-carbon) homologs, whereas binding affinities were considerably weaker across the propyl (3-carbon) series [1]. The target compound, bearing a three-carbon propyl tether between the imidazole ring and the sulfonamide nitrogen, falls squarely within this disfavored linker-length regime. Although no H3 binding data exist for this specific compound, the class-level SAR predicts that it will exhibit inferior H3 receptor engagement relative to its butyl and pentyl congeners bearing identical or analogous benzenesulfonamide head groups.

Histamine H3 receptor Sulfonamide homologs Linker SAR CNS pharmacology

Physicochemical Differentiation: 3-Ethoxy-4-fluoro Substitution Produces a Distinct LogP/TPSA Signature Versus Closest Structural Analogs

The target compound's computed clogP of 0.80 and TPSA of 88.16 Ų [1] differentiate it from several close structural analogs. The unsubstituted parent compound N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (CAS 349098-42-6, MW 265.33) lacks both the electron-withdrawing fluoro and the lipophilic ethoxy substituents, and is therefore predicted to exhibit a lower logP and reduced steric bulk . The 4-fluoro-3-methyl analog (CAS 914619-04-8, MW 297.35) replaces the ethoxy oxygen with a methyl group, eliminating a hydrogen-bond acceptor and altering the electronic character of the 3-position substituent . The target compound's six hydrogen-bond acceptors (versus four for the 4-fluoro-3-methyl analog and fewer for the unsubstituted parent) and its balanced hydrophilic-lipophilic profile (clogP 0.80 vs. XLogP 4.43 for the potent GPR35 antagonist CID2745687) place it in a distinct region of physicochemical space that may confer advantages in solubility-limited assay formats or fragment-based screening campaigns.

Physicochemical properties LogP Polar surface area Drug-likeness Lead optimization

Anticancer Cytotoxicity SAR: Chloro-Substituted Analogs Are the Most Potent in This Class; 3-Ethoxy-4-fluoro Pattern Remains Uncharacterized

A 2021 study by Zvarych et al. evaluated a series of benzenesulfonamide-bearing imidazole derivatives for cytotoxicity against MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma) cell lines by MTT assay. The most active compounds contained 4-chloro and 3,4-dichloro substituents on the benzene ring, with the most cytotoxic compound achieving EC₅₀ values of 20.5 ± 3.6 µM (MDA-MB-231) and 27.8 ± 2.8 µM (IGR39) [1]. The target compound's 3-ethoxy-4-fluoro substitution pattern was not represented among the synthesized series. This absence constitutes a data gap, but the SAR trend indicates that electron-withdrawing halogen substituents (chloro) at the 4-position contribute to cytotoxicity, while the impact of the 3-ethoxy-4-fluoro combination—introducing both an electron-donating ethoxy and an electron-withdrawing fluoro in a 1,2,4-trisubstituted arrangement—remains unknown and cannot be extrapolated from the available data.

Triple-negative breast cancer Melanoma MTT cytotoxicity Structure-activity relationship Benzenesulfonamide-imidazole

NMDA Receptor Pharmacology: A 5-Fluoro-2-methoxy Regioisomer Shows NR1/NR2A Antagonism; the 3-Ethoxy-4-fluoro Isomer's NMDA Activity Is Unknown

The structurally related compound 5-fluoro-N-(3-imidazol-1-yl-propyl)-2-methoxy-benzenesulfonamide has been reported to act as an antagonist of the NR1/NR2A subtype of N-methyl-D-aspartate receptors (NMDARs) [1]. This regioisomer differs from the target compound in the positions of both the fluoro (5- vs. 4-) and the alkoxy (2-methoxy vs. 3-ethoxy) substituents. The interchange of substitution positions on the phenyl ring—moving from a 5-fluoro-2-methoxy to a 3-ethoxy-4-fluoro pattern—constitutes a substantial chemical change that may invert or abolish NMDA receptor pharmacology. No NMDA receptor activity data are available for the target compound, and the activity of the 5-fluoro-2-methoxy regioisomer cannot be assumed to translate.

NMDA receptor NR1/NR2A Ionotropic glutamate receptor Neurological disorders

Building Block Utility: The Free Sulfonamide NH and Imidazole N3 Position Enable Divergent Derivatization Not Possible with N-Alkylated or C-Substituted Imidazole Analogs

The target compound features a secondary sulfonamide (R-SO₂-NH-R′) and an unsubstituted imidazole N3 position, both of which represent sites for further chemical diversification via N-alkylation, N-acylation, or N-arylation. By contrast, commercially available analogs such as 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide or N-[3-(1H-imidazol-1-yl)propyl]-2,4,5-trimethylbenzenesulfonamide either occupy similar reactive handles or alter the steric environment through different ring substitution. The combination of a 3-ethoxy group (which can be cleaved under Lewis acidic conditions to expose a phenol for further functionalization) and a 4-fluoro substituent (which can participate in SNAr reactions under appropriate conditions) provides orthogonal synthetic vectors that are absent in methyl-, chloro-, or unsubstituted analogs. No quantitative reaction yield data comparing these analogs are available; this is a qualitative synthetic chemistry consideration.

Synthetic building block Parallel synthesis Medicinal chemistry Library design

Evidence-Driven Application Scenarios for 3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide (CAS 873671-66-0)


Negative Control or Inactivity Benchmark in GPR35 Antagonist Screening Campaigns

The ECBD database confirms that this compound is inactive as a GPR35 antagonist (IC₅₀ > 100 µM) in a validated BRET-based SPASM sensor assay [1]. This makes it suitable as a structurally matched negative control for benzenesulfonamide-imidazole chemotypes in GPR35 screens, where it can be deployed alongside the nanomolar-potency reference antagonist CID2745687 (Ki = 12.8 nM) to establish the assay window and confirm that observed antagonist activity is chemotype-specific rather than a generic property of the benzenesulfonamide-imidazole scaffold [2].

Medicinal Chemistry Building Block for Divergent Library Synthesis Exploiting Ethoxy and Fluoro Orthogonal Handles

The compound presents three chemically addressable sites for parallel derivatization: (i) the secondary sulfonamide NH for N-alkylation or N-acylation, (ii) the imidazole N3 for quaternization or metal coordination, and (iii) the 3-ethoxy group, which can be demethylated to a phenol for further O-functionalization, while the 4-fluoro substituent offers SNAr reactivity. This orthogonal reactivity profile is not available in the 3-methyl, 4-chloro, or unsubstituted benzenesulfonamide analogs [3]. Procurement for library synthesis is therefore justified when the objective is to generate structurally diverse analog sets from a single starting material.

Linker-Length SAR Probe for Histamine H3 Receptor Studies—Propyl Baseline for Comparison with Butyl/Pentyl Homologs

Wolin et al. (1998) demonstrated that propyl-linked sulfonamide-imidazole compounds exhibit considerably weaker H3 receptor binding than their butyl and pentyl counterparts [4]. This compound, with its 3-carbon propyl tether, can serve as the weak-binding baseline in a systematic linker-length SAR study. When procured alongside the corresponding 4- and 5-carbon tethered analogs (bearing identical 3-ethoxy-4-fluoro benzenesulfonamide head groups, if synthesizable), it would enable quantitative determination of the tether-length dependence of H3 receptor pharmacology for this specific substitution pattern.

Regioisomeric Comparator for NMDA Receptor Pharmacology Studies Alongside 5-Fluoro-2-methoxy and Other Positional Isomers

Given that the 5-fluoro-2-methoxy regioisomer has been annotated as an NR1/NR2A NMDAR antagonist [5], the target compound (3-ethoxy-4-fluoro pattern) can be procured as a regioisomeric comparator to directly test the positional dependence of NMDA receptor activity within the benzenesulfonamide-imidazole class. A side-by-side evaluation of the two regioisomers would generate high-value SAR data clarifying whether the fluoro and alkoxy positions on the benzene ring are pharmacophoric determinants or merely modulate potency within a conserved binding mode.

Quote Request

Request a Quote for 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.